molecular formula C9H11NO4S B14658085 (2-Nitropropane-2-sulfonyl)benzene CAS No. 41774-06-5

(2-Nitropropane-2-sulfonyl)benzene

Cat. No.: B14658085
CAS No.: 41774-06-5
M. Wt: 229.26 g/mol
InChI Key: JIDQBMYPROSJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Nitropropane-2-sulfonyl)benzene is a nitroalkyl sulfonyl-substituted aromatic compound. Its structure consists of a benzene ring attached to a sulfonyl group, which is further bonded to a 2-nitropropane moiety. This combination of functional groups—nitro, sulfonyl, and alkyl—imparts unique physicochemical properties. Industrial applications may include use as a solvent, intermediate in organic synthesis, or analytical reference material, though specific uses require further validation .

Properties

CAS No.

41774-06-5

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-nitropropan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H11NO4S/c1-9(2,10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

JIDQBMYPROSJDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitropropane-2-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with a nitrating agent such as a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group . The sulfonyl group can be introduced through sulfonation, where benzene is reacted with sulfur trioxide (SO3) in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Scientific Research Applications

(2-Nitropropane-2-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between (2-Nitropropane-2-sulfonyl)benzene and related compounds:

Compound Key Functional Groups Structural Features
This compound Nitro, sulfonyl, alkyl Benzene + sulfonyl-linked 2-nitropropane
Nitrobenzene Nitro Benzene with direct nitro substitution
2-Nitropropane (2-NP) Nitro, alkyl Aliphatic nitro compound (C3H7NO2)
4-Nitroaniline Nitro, amine Benzene with nitro and amine groups (para)
Benzene sulfonamide Sulfonyl, amine Benzene + sulfonyl-linked amine

Key Observations :

  • The 2-nitropropane moiety may influence metabolic pathways, as seen in 2-NP, which is metabolically activated to carcinogenic intermediates .

Toxicity Profile

Toxicological data from analogous compounds provide critical insights:

Compound Toxicity Findings Mechanism/Implications
This compound Inferred carcinogenicity: Likely hepatotoxic due to 2-NP release during metabolism Potential liver neoplasms (extrapolated from 2-NP data).
2-Nitropropane Potent rat carcinogen: Liver neoplasms observed at 207 ppm after 6 months Metabolic activation to genotoxic intermediates.
Nitrobenzene Causes methemoglobinemia; less carcinogenic but highly toxic via inhalation Oxidative stress and hemoglobin oxidation.
4-Nitroaniline Moderate toxicity: Irritant, suspected mutagen Nitro group reduction to aromatic amines.

Critical Analysis :

  • However, metabolic cleavage of the sulfonyl-nitropropane bond could release 2-NP, posing carcinogenic risks .
  • Unlike nitrobenzene, which primarily affects blood components, the alkyl-nitro structure may target hepatic tissues.

Implications :

  • The target compound’s complex structure may limit broad industrial use but could serve niche roles in organic synthesis or chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.